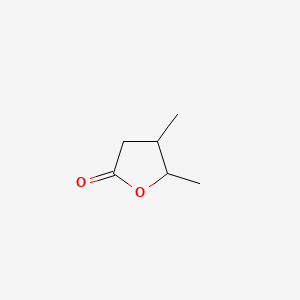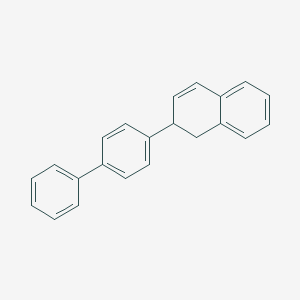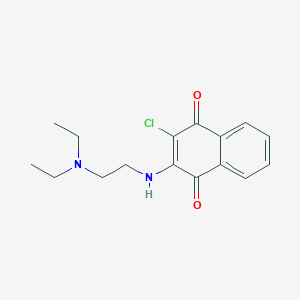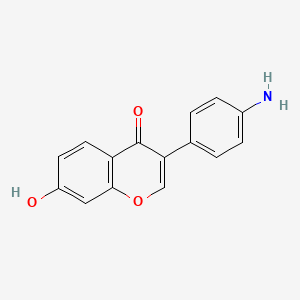
3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one
Vue d'ensemble
Description
3-(4-Aminophenyl)-7-hydroxy-4H-chromen-4-one, also known as 4-aminophenyl-7-hydroxychromone, is an important synthetic compound with diverse applications in the scientific and medical fields. This compound has been studied extensively in the past few decades due to its unique chemical and physical properties. It has been used in various research applications, including as a starting material for the synthesis of pharmaceuticals and as an intermediate in the synthesis of other compounds. It has also been used as a reagent in certain laboratory experiments.
Applications De Recherche Scientifique
Colorimetric Sensors
Researchers designed a sensor based on 3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one, demonstrating its ability to detect copper ions (Cu2+) in aqueous solutions. This sensor exhibited a color change from yellow to orange upon the presence of Cu2+, indicating its potential as a practical, visible colorimetric test strip for detecting Cu2+ in environmental samples (Jo et al., 2014).
Antimicrobial and Antioxidant Activities
Synthesis and evaluation of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their derivatives, closely related to 3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one, revealed significant antimicrobial and antioxidant activities. These findings suggest their potential application in developing new therapeutic agents (Hatzade et al., 2008).
Catalysis in Organic Synthesis
Studies have shown the use of chromen-4-one derivatives as catalysts in organic synthesis, particularly in the Michael addition, which is key in synthesizing various pharmaceutical compounds, including Warfarin analogues. This application underscores the versatility and importance of these compounds in synthetic organic chemistry (Alonzi et al., 2014).
DNA Repair Enzyme Inhibition
Research involving substituted dibenzothiophenes and chromenones, which are structurally related to 3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one, demonstrated their potential as inhibitors of DNA-dependent protein kinase (DNA-PK). This enzyme plays a critical role in DNA repair processes, indicating the potential use of these compounds in cancer therapy (Rodríguez-Arístegui et al., 2011).
Environmentally Benign Synthesis
A study outlined an environmentally friendly synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting the importance of these compounds in green chemistry. The use of non-toxic, commercially available catalysts and ambient reaction conditions in their synthesis aligns with sustainable chemical practices (Pandit et al., 2016).
Propriétés
IUPAC Name |
3-(4-aminophenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBZOLLJUPZBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651678 | |
| Record name | 3-(4-Aminophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminophenyl)-7-hydroxy-4H-chromen-4-one | |
CAS RN |
77316-78-0 | |
| Record name | 3-(4-Aminophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032996.png)

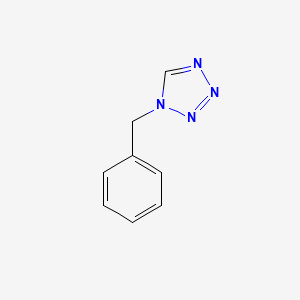



methanone](/img/structure/B3033007.png)
